molecular formula C8H15NO3 B13494092 (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid

(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid

Cat. No.: B13494092
M. Wt: 173.21 g/mol
InChI Key: VNYJMEPCVMYKTQ-PHDIDXHHSA-N
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Description

(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid is a chiral azetidine derivative featuring a tert-butoxy group at the 3-position and a carboxylic acid moiety at the 2-position. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly valued in medicinal chemistry due to their conformational rigidity and metabolic stability compared to larger rings like pyrrolidines or piperidines .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(2R,3R)-3-[(2-methylpropan-2-yl)oxy]azetidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-5-4-9-6(5)7(10)11/h5-6,9H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1

InChI Key

VNYJMEPCVMYKTQ-PHDIDXHHSA-N

Isomeric SMILES

CC(C)(C)O[C@@H]1CN[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC1CNC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. . This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Industrial Production Methods

Industrial production methods for (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can alter the enzyme’s conformation and activity, leading to changes in metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes critical structural and functional differences between (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Source
(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid (hypothetical) C₉H₁₅NO₃ 201.22 - Azetidine ring
- tert-butoxy at C3
- Carboxylic acid at C2
Rigid conformation, enhanced metabolic stability N/A
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid C₁₇H₁₉F₃N₂O₄ 384.34 - Trifluoromethylphenyl at C3
- Boc-protected N
Increased lipophilicity (CF₃ group), racemic mixture Enamine Ltd
rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(3-fluorophenyl)azetidine-2-carboxylic acid C₁₅H₁₈FNO₄ 295.31 - Fluorophenyl at C3
- Boc-protected N
Moderate polarity (F substituent), racemic mixture Enamine Ltd
(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid C₁₀H₁₇NO₅ 231.25 - Pyrrolidine ring
- Hydroxyl at C3
- Boc-protected N
Hydrogen-bonding capacity (OH), larger ring PharmaBlock
(2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid C₁₁H₁₉NO₄ 229.27 - Dimethyl at C3
- Azetidine ring
Steric hindrance (dimethyl), reduced solubility SUZHOU ARTK

Key Findings from Research

  • Ring Size Effects : Azetidine derivatives exhibit greater conformational constraint than pyrrolidine or piperidine analogs, reducing entropic penalties during target binding . For example, the azetidine-based compound in shows improved metabolic stability compared to pyrrolidine derivatives like (2S)-1-Boc-4,4-dimethylpyrrolidine-2-carboxylic acid (CAS: 1001353-87-2) .
  • Substituent Impact: Fluorinated aryl groups (e.g., 3-fluorophenyl in ) enhance electronic interactions with aromatic residues in enzyme active sites. tert-Butoxy or Boc groups improve solubility in organic solvents, facilitating synthetic handling .
  • Stereochemical Considerations : The (2R,3R) configuration is critical for chiral recognition in enzyme inhibition. For instance, the (2R,3S)-hydroxypyrrolidine analog (CAS: 118492-87-8) showed distinct biological activity compared to its diastereomers .

Stability and Reactivity

  • Azetidine derivatives with tert-butoxy groups demonstrate superior stability under acidic conditions compared to their unprotected counterparts .
  • The Boc-protected nitrogen in analogs like PB00887 (CAS: 138108-72-2) prevents unwanted side reactions during peptide coupling .

Biological Activity

(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid is a chiral azetidine derivative notable for its unique structural properties, including a four-membered nitrogen-containing ring and a tert-butoxy group. These features contribute to its significant biological activity and potential applications in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by its chiral configuration and the presence of a tert-butoxy group, which enhances its stability and reactivity. The azetidine ring introduces ring strain that can facilitate various chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid is attributed to its interaction with specific molecular targets. The strain in the azetidine ring allows it to bind effectively to enzymes and receptors, modulating their activity. The tert-butoxy group further stabilizes the compound, enhancing its reactivity in biochemical pathways.

Biological Activity Overview

Research indicates that (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid exhibits several biological activities:

  • Enzyme Interaction : The compound serves as a probe in studying enzyme mechanisms, particularly those involving amino acid transport and metabolism.
  • Anticancer Potential : Preliminary studies suggest that derivatives of azetidine carboxylic acids may exhibit cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective roles, potentially through modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InteractionProbe for studying amino acid metabolism
Anticancer ActivityCytotoxic effects on cancer cell lines
NeuroprotectionModulation of inflammatory pathways

Case Studies

  • Cytotoxicity Studies : A study assessed the cytotoxic effects of various azetidine derivatives, including (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid, against human cancer cell lines such as COLO201 and SNU-1. Results indicated significant cytotoxicity with IC50 values suggesting selective action against tumor cells compared to normal fibroblasts .
  • Enzyme Mechanism Exploration : Research utilizing (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid as a structural probe demonstrated its ability to interact with specific enzymes involved in amino acid transport. This interaction provided insights into the mechanistic pathways of enzyme function and potential regulatory roles.

Comparative Analysis

The biological activity of (2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid can be contrasted with similar compounds:

CompoundKey DifferencesBiological Activity
Azetidine-2-carboxylic acidLacks tert-butoxy groupLower stability and reactivity
(2S,3S)-3-(tert-butoxy)azetidine-2-carboxylic acidEnantiomer with distinct stereochemistryDifferent binding affinities
tert-Butyl azetidine-2-carboxylateDifferent functional groupAltered reactivity profile

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